N,N'-bis(2,5-dichlorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,5-Dichloroanilino)-6-methyl-5-nitro-4-pyrimidinyl]-N-(2,5-dichlorophenyl)amine is a complex organic compound characterized by the presence of multiple functional groups, including nitro, aniline, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dichloroanilino)-6-methyl-5-nitro-4-pyrimidinyl]-N-(2,5-dichlorophenyl)amine typically involves multi-step organic reactions. One common route includes the following steps:
Chlorination: The addition of chlorine atoms to the aniline and phenyl rings.
Amination: The formation of an amine group by reacting with aniline derivatives.
Coupling Reaction: The final step involves coupling the chlorinated aniline and phenyl derivatives with the nitrated pyrimidine under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced under specific conditions to yield various derivatives.
Substitution: Halogen atoms in the aniline and phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by the substitution of halogen atoms with other functional groups.
Scientific Research Applications
N-[2-(2,5-Dichloroanilino)-6-methyl-5-nitro-4-pyrimidinyl]-N-(2,5-dichlorophenyl)amine has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloroaniline: A precursor in the synthesis of the target compound.
2,4-Dichloroaniline: Another isomer with similar properties but different reactivity.
3,5-Dichloroaniline: Used in the synthesis of related compounds with different substitution patterns.
Uniqueness
N-[2-(2,5-Dichloroanilino)-6-methyl-5-nitro-4-pyrimidinyl]-N-(2,5-dichlorophenyl)amine is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.
Properties
Molecular Formula |
C17H11Cl4N5O2 |
---|---|
Molecular Weight |
459.1 g/mol |
IUPAC Name |
2-N,4-N-bis(2,5-dichlorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H11Cl4N5O2/c1-8-15(26(27)28)16(23-13-6-9(18)2-4-11(13)20)25-17(22-8)24-14-7-10(19)3-5-12(14)21/h2-7H,1H3,(H2,22,23,24,25) |
InChI Key |
VVNUDNNUJBSYBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=C(C=CC(=C2)Cl)Cl)NC3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.